E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline
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Overview
Description
Chemical Reactions Analysis
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
7-Bromo-2-chloroquinoline: Lacks the nitro and vinyl groups, making it less reactive in certain chemical reactions.
2-Chloro-3-(2-nitro)vinylquinoline: Lacks the bromine atom, which may affect its reactivity and applications.
7-Bromo-3-(2-nitro)vinylquinoline: Lacks the chlorine atom, which may influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and nitro groups, which contribute to its distinct chemical reactivity and research applications .
Properties
Molecular Formula |
C11H6BrClN2O2 |
---|---|
Molecular Weight |
313.53 g/mol |
IUPAC Name |
7-bromo-2-chloro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6BrClN2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+ |
InChI Key |
LIJNOWIUWIYUHC-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Br |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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